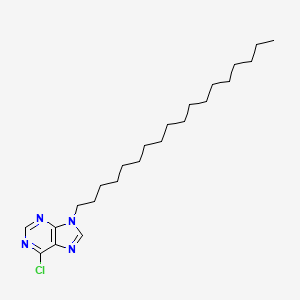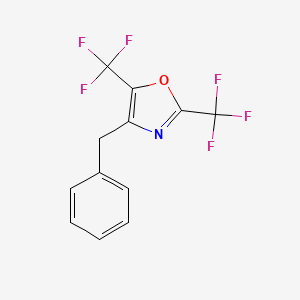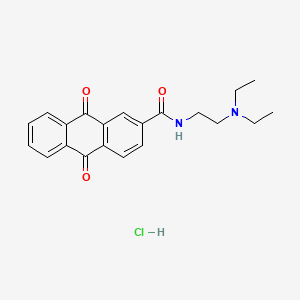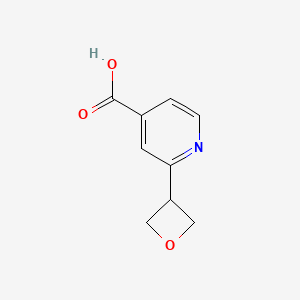
2-(Oxetan-3-yl)isonicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Oxetan-3-yl)isonicotinic acid: is a compound that features an oxetane ring attached to an isonicotinic acid moiety The oxetane ring is a four-membered cyclic ether, known for its strained structure and unique reactivity Isonicotinic acid, on the other hand, is a derivative of nicotinic acid (vitamin B3) and is commonly used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxetan-3-yl)isonicotinic acid typically involves the formation of the oxetane ring followed by its attachment to the isonicotinic acid moiety. One common method for synthesizing oxetane rings is through the Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition of an alkene with a carbonyl compound. This reaction can be carried out under UV light in the presence of a suitable photosensitizer.
Once the oxetane ring is formed, it can be functionalized and coupled with isonicotinic acid using various coupling reactions, such as the Suzuki–Miyaura coupling. This reaction involves the use of a palladium catalyst and a boron reagent to form a carbon-carbon bond between the oxetane and isonicotinic acid moieties .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This may include the use of continuous flow reactors for the Paternò–Büchi reaction and automated systems for the coupling reactions. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in the industrial production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Oxetan-3-yl)isonicotinic acid can undergo various types of chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form oxetan-3-one derivatives.
Reduction: The isonicotinic acid moiety can be reduced to form the corresponding alcohol.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to ring-opening and the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Oxetan-3-one derivatives.
Reduction: Alcohol derivatives of isonicotinic acid.
Substitution: Various substituted oxetane derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2-(Oxetan-3-yl)isonicotinic acid is likely to involve interactions with specific molecular targets and pathways. The oxetane ring’s strained structure makes it reactive, allowing it to form covalent bonds with biological molecules. The isonicotinic acid moiety can interact with enzymes and receptors, potentially inhibiting their activity or altering their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxetan-3-ol: A simple oxetane derivative with similar reactivity.
Thietan-3-ol: A sulfur-containing analogue of oxetan-3-ol.
Isonicotinic acid: The parent compound of 2-(Oxetan-3-yl)isonicotinic acid.
Uniqueness
This compound is unique due to the combination of the oxetane ring and isonicotinic acid moiety. This combination imparts unique chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C9H9NO3 |
|---|---|
Poids moléculaire |
179.17 g/mol |
Nom IUPAC |
2-(oxetan-3-yl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C9H9NO3/c11-9(12)6-1-2-10-8(3-6)7-4-13-5-7/h1-3,7H,4-5H2,(H,11,12) |
Clé InChI |
XDUCMNDYGKMGJS-UHFFFAOYSA-N |
SMILES canonique |
C1C(CO1)C2=NC=CC(=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


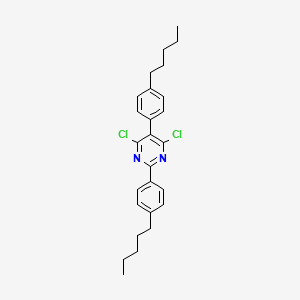

![Propan-2-yl bis[(2,2-dimethylaziridin-1-yl)]phosphinate](/img/structure/B13999425.png)
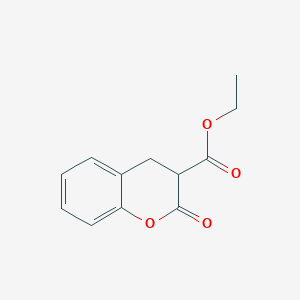
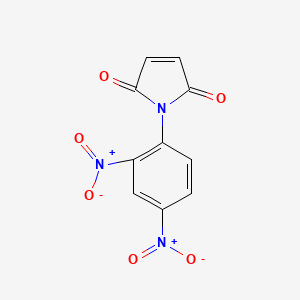

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C]isothiazole](/img/structure/B13999441.png)
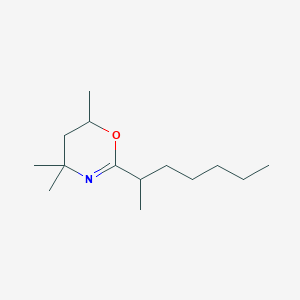
![1,4-Dimethyl-2-oxo-3,3-diphenyl-6-azaspiro[5.6]dodecan-6-ium bromide](/img/structure/B13999454.png)
![N-[tris(4-phenylphenyl)methyl]benzenesulfonamide](/img/structure/B13999455.png)
